molecular formula C17H14ClF2IN2O2 B1683921 CI-1040 CAS No. 212631-79-3

CI-1040

Cat. No.: B1683921
CAS No.: 212631-79-3
M. Wt: 478.7 g/mol
InChI Key: GFMMXOIFOQCCGU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CI-1040 primarily targets the Mitogen-Activated Protein Kinase Kinase (MEK) . MEK is a key component of the Ras/Raf/MEK/ERK signaling pathway, which plays a crucial role in regulating cell growth and differentiation .

Mode of Action

This compound is a highly potent and selective noncompetitive MEK inhibitor . It suppresses the activation of the MAPK/ERK pathway by inhibiting MEK1 and MEK2 . This inhibition leads to the suppression of MAPK activation, thereby disrupting the signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK signaling pathway . By inhibiting MEK1 and MEK2, this compound disrupts this pathway, leading to the suppression of MAPK activation . This disruption can lead to the inhibition of cell proliferation, particularly in cells harboring the B-Raf mutation V600E .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The inhibition of the MAPK/ERK pathway by this compound leads to the suppression of cell proliferation . This is particularly evident in cells harboring the B-Raf mutation V600E, which is often associated with various types of cancer . Therefore, the primary result of this compound’s action is the potential inhibition of cancer cell growth.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations, such as the B-Raf mutation V600E, can enhance the compound’s efficacy Additionally, the compound’s stability could be affected by factors such as pH and temperature, although specific details are not fully known

Safety and Hazards

The safety data sheet for this compound indicates that it is toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is very toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

CI-1040 is known to interact with the dual-specificity kinases MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway is frequently activated in human tumors . This compound inhibits MEK in an in vitro mitogen-activated protein kinase cascade assay with an IC50 value of 2.3 nM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to abolish phospho-ERK1/2 expression in kidney tissue and prevent phospho-ERK1/2 expression in peripheral lymphocytes during the entire course of therapy . It does not impact creatinine clearance, proteinuria, glomerular and tubular fibrosis, and α-smooth muscle actin expression .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of MEK1 and MEK2. It is non-competitive with ATP and is highly potent against purified MEK, exhibiting a K app of 1 nM against activated MEK1 and MEK2 . This inhibition leads to a decrease in the phosphorylation of ERK1 and ERK2, thereby disrupting the RAS/RAF/MEK/ERK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, a study found that this compound could only inhibit phospho-ERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, a study found that a single oral dose of this compound at a much higher dose (150 mg/kg) could only inhibit phospho-ERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .

Metabolic Pathways

This compound undergoes extensive oxidative metabolism with subsequent glucuronidation of the hydroxylated metabolites

Transport and Distribution

It is known that this compound is rapidly and widely distributed, with greatest concentrations in the circulatory and visceral tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

CI-1040 is synthesized through a multi-step process involving the formation of a benzhydroxamate derivative. The key steps include the reaction of 2-chloro-4-iodoaniline with cyclopropylmethanol to form an intermediate, which is then reacted with 3,4-difluorobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and quality. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

CI-1040 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated and dehalogenated metabolites, as well as various substituted analogs. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine their structure and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for MEK1/2 and its ability to inhibit these enzymes in a non-ATP-competitive manner. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMMXOIFOQCCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048945
Record name C.I. 1040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212631-79-3
Record name PD 184352
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-1040
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name C.I. 1040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CI-1040
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Additional preferred compounds include 2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide (PD 297189), 2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide (PD 297190), 2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid (PD 296771), 2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid (PD 296770), 5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid (PD 296767); and 5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide (PD 298127).
Name
2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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